

Application Notes and Protocols for Measuring ZnATP Binding Affinity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ZnATP

Cat. No.: B1233804

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine triphosphate (ATP) is a central molecule in cellular bioenergetics. Its interactions with metal ions, particularly divalent cations like zinc (Zn^{2+}), are crucial for a multitude of biological processes. The formation of the **ZnATP** complex can influence enzyme kinetics, signal transduction, and the overall energetic state of the cell.^{[1][2]} Accurately quantifying the binding affinity of Zn^{2+} to ATP is therefore essential for understanding these fundamental processes and for the development of therapeutics that may target ATP-dependent pathways.

These application notes provide detailed protocols for three common biophysical techniques used to measure the binding affinity of **ZnATP**: Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy, and Surface Plasmon Resonance (SPR).

Data Presentation: Summary of ZnATP Binding Affinity Data

The following table summarizes experimentally determined binding affinity values for the **ZnATP** complex. It is important to note that the binding affinity can be influenced by experimental conditions such as pH, ionic strength, and temperature.

Method	Parameter	Value	Conditions	Reference
Potentiometric Titration	log K	4.88	0.1 M NMe ₄ Cl, 298.1 K	[3][4]
Isothermal Titration Calorimetry (ITC)	K _d	45 μM	20 mM HEPES-NaOH, pH 7.3, 100 mM NaCl	[5]
Isothermal Titration Calorimetry (ITC)	K _d	26 μM	20 mM HEPES-NaOH, pH 7.3, 100 mM NaCl	[5]

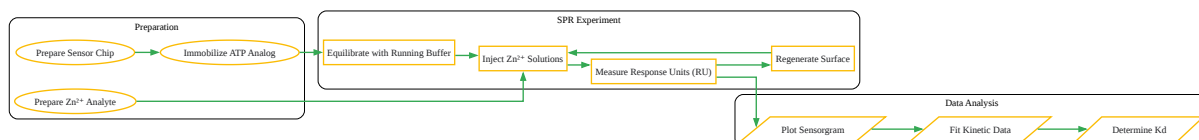
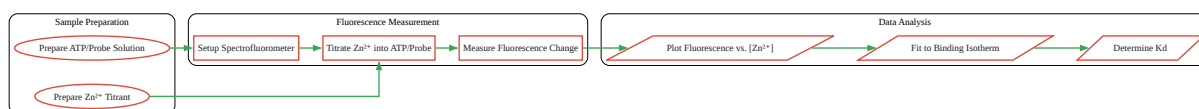
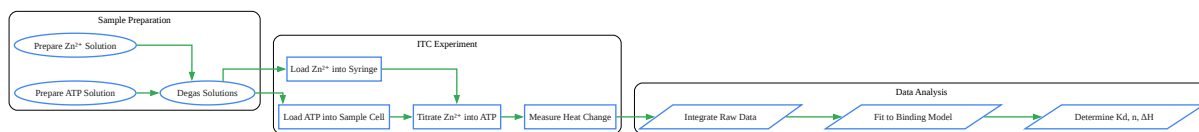
Note: The stability constant (K) is the inverse of the dissociation constant (K_d).

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[6][7]

Experimental Workflow:



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